molecular formula C12H18N2 B086057 1-(2,4-Dimethylphenyl)Piperazine CAS No. 1013-76-9

1-(2,4-Dimethylphenyl)Piperazine

Cat. No.: B086057
CAS No.: 1013-76-9
M. Wt: 190.28 g/mol
InChI Key: RUIMBVCRNZHCRQ-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)Piperazine is a chemical compound with the molecular formula C12H18N2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Mechanism of Action

Target of Action

1-(2,4-Dimethylphenyl)Piperazine is a compound that has been found to interact with several targets. It has a high affinity for recombinant human 5-HT (1A), 5-HT (1B), 5-HT (3A), 5-HT (7), and noradrenergic β (1) receptors, and the serotonin (5-HT) transporter (SERT) . These targets play crucial roles in various physiological processes, including mood regulation, sleep, and cognition.

Mode of Action

The compound exhibits different modes of action depending on the target. It displays antagonistic properties at 5-HT (3A) and 5-HT (7) receptors, partial agonist properties at 5-HT (1B) receptors, and agonistic properties at 5-HT (1A) receptors . Additionally, it shows potent inhibition of SERT . This multimodal action allows the compound to influence multiple pathways and produce a range of effects.

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. By acting on 5-HT receptors and SERT, it influences the serotonergic system, which is involved in mood regulation and other cognitive functions . The exact downstream effects of these interactions are complex and depend on the specific receptor subtype and cellular context.

Pharmacokinetics

The piperazine moiety, which is part of the compound’s structure, is known to be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability. More research is needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse due to its multimodal action. For instance, its antagonistic action on 5-HT (3A) and 5-HT (7) receptors and its agonistic action on 5-HT (1A) receptors could lead to changes in neuronal signaling and ultimately influence mood and cognition . Its inhibition of SERT could increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling .

Preparation Methods

The synthesis of 1-(2,4-Dimethylphenyl)Piperazine typically involves the reaction of 2,4-dimethylaniline with bis(2-chloroethyl)amine hydrochloride. The process can be summarized as follows :

    Starting Materials: 2,4-dimethylaniline and bis(2-chloroethyl)amine hydrochloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a solvent such as ethanol or dimethylformamide (DMF).

    Procedure: The 2,4-dimethylaniline is reacted with bis(2-chloroethyl)amine hydrochloride in the presence of a base, leading to the formation of this compound.

Industrial production methods for this compound are designed to be cost-effective and environmentally friendly. The process involves the use of readily available raw materials and simple reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

1-(2,4-Dimethylphenyl)Piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.

Common reagents and conditions used in these reactions include organic solvents like ethanol, DMF, and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,4-Dimethylphenyl)Piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

1-(2,4-Dimethylphenyl)Piperazine can be compared with other piperazine derivatives, such as:

    1-(2,4-Xylyl)piperazine: Similar in structure but with different substituents on the aromatic ring.

    1-(2,4-Dimethylphenylthio)piperazine: Contains a sulfur atom in place of one of the nitrogen atoms.

    1-(2,4-Dimethylphenylsulfanyl)piperazine: Features a sulfanyl group attached to the aromatic ring.

These compounds share similar chemical properties but differ in their specific applications and biological activities. The unique structure of this compound makes it particularly useful in certain medicinal and industrial applications .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIMBVCRNZHCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143830
Record name 1-(2,4-Xylyl)piperazine
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013-76-9
Record name 1-(2,4-Dimethylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Xylyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2,4-Xylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4-xylyl)piperazine
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Record name 1-(2,4-Xylyl)piperazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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